
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that is widely studied in the scientific community. It is a member of the furan family and is known for its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-tumor agent. This compound is synthesized from a variety of starting materials, and its synthesis method is discussed in In addition, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are outlined.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been studied for its potential biological applications. It has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties. Animal studies have demonstrated that this compound is able to reduce inflammation, oxidative stress, and tissue damage. In addition, it has been shown to possess anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential to treat neurological disorders, such as Parkinson’s disease.
Wirkmechanismus
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is still being investigated. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. It is also believed to act as an anti-inflammatory agent by suppressing the production of pro-inflammatory cytokines. In addition, it is thought to possess anti-tumor properties by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. Animal studies have demonstrated that this compound is able to reduce inflammation, oxidative stress, and tissue damage. In addition, it has been shown to possess anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential to treat neurological disorders, such as Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in laboratory experiments include its low toxicity and its ability to act as an antioxidant, anti-inflammatory, and anti-tumor agent. In addition, it is relatively easy to synthesize and is relatively inexpensive. The main limitation of using this compound in laboratory experiments is that its mechanism of action is still not fully understood.
Zukünftige Richtungen
The potential future directions for (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one include further research into its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further studies could be conducted to explore the compound’s potential to treat neurological disorders, such as Parkinson’s disease. Finally, further research could be conducted to explore the compound’s potential to act as a drug delivery system.
Synthesemethoden
The synthesis of (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is achieved through a series of steps. The first step is to combine ethylphenol and 4-methoxy-2-methyl-5-methylthiophene to form a new compound, 4-ethyl-2-methyl-5-methylthiophene. This compound is then reacted with potassium hydroxide to produce a potassium salt of the compound. This salt is then reacted with 5-methylfuran-2-yl bromide in an aqueous solution, which yields the desired compound.
Eigenschaften
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-13-5-7-14(8-6-13)9-10-15(17)16-11-4-12(2)18-16/h4-11H,3H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQKJDAMXFIKC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


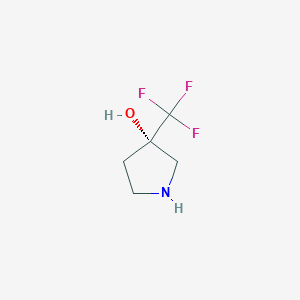





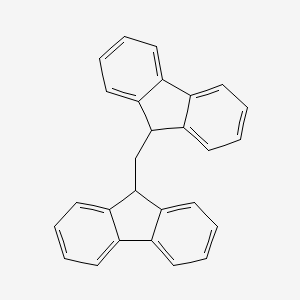
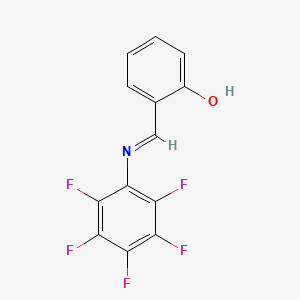
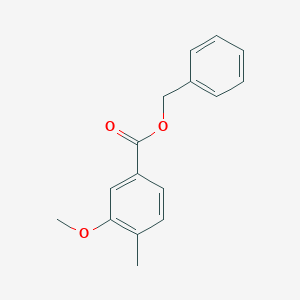
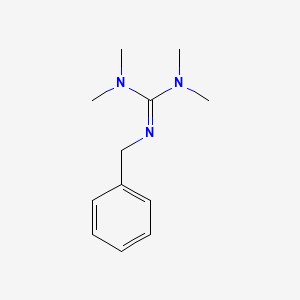
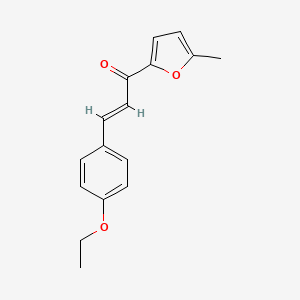
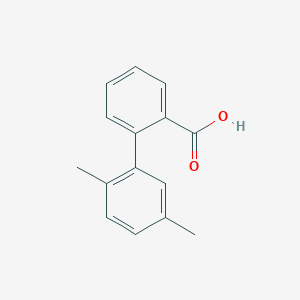
![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)